(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide
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Overview
Description
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the indazole core through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of the trifluoromethyl and hydroxy groups using reagents such as trifluoromethylating agents and hydroxylating agents.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Substitution of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an amine.
Scientific Research Applications
Chemistry
Catalysis: Indazole derivatives are used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Receptor Modulation: Interaction with biological receptors.
Medicine
Drug Development: Potential therapeutic agents for various diseases.
Diagnostic Tools: Use in imaging and diagnostic assays.
Industry
Agriculture: Potential use as agrochemicals.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole core structures.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups.
Uniqueness
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H12F3N3O2 |
---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
(3S,3aR)-3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazole-2-carboxamide |
InChI |
InChI=1S/C9H12F3N3O2/c10-9(11,12)8(17)5-3-1-2-4-6(5)14-15(8)7(13)16/h5,17H,1-4H2,(H2,13,16)/t5-,8+/m1/s1 |
InChI Key |
OYAQUEDNSMBLNN-XRGYYRRGSA-N |
Isomeric SMILES |
C1CCC2=NN([C@]([C@@H]2C1)(C(F)(F)F)O)C(=O)N |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)N |
Origin of Product |
United States |
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